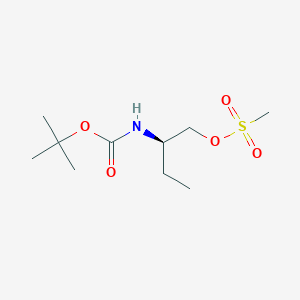

Methanesulfonic acid (R)-2-tert-butoxycarbonylamino-butyl ester

Description

Methanesulfonic acid (R)-2-tert-butoxycarbonylamino-butyl ester is a chiral organic compound featuring a butyl chain with a tert-butoxycarbonyl (Boc)-protected amine at the second carbon and a methanesulfonate ester group. This structure confers dual functionality: the Boc group acts as an acid-labile protecting group for amines, while the methanesulfonate ester serves as a reactive leaving group, facilitating nucleophilic substitution reactions. The compound is likely utilized in pharmaceutical synthesis, particularly in peptide coupling or as an intermediate for chiral building blocks requiring controlled stereochemistry .

Propriétés

IUPAC Name |

[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO5S/c1-6-8(7-15-17(5,13)14)11-9(12)16-10(2,3)4/h8H,6-7H2,1-5H3,(H,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZHEULQLNAULU-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COS(=O)(=O)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](COS(=O)(=O)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457700 | |

| Record name | Methanesulfonic acid (R)-2-tert-butoxycarbonylamino-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474645-98-2 | |

| Record name | 1,1-Dimethylethyl N-[(1R)-1-[[(methylsulfonyl)oxy]methyl]propyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474645-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonic acid (R)-2-tert-butoxycarbonylamino-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Boc Protection of the Amino Alcohol Precursor

The synthesis begins with the preparation of (R)-2-amino-butanol, which undergoes Boc protection to introduce the tert-butoxycarbonyl group. Di-tert-butyl dicarbonate (Boc anhydride) is employed in the presence of a mild base such as triethylamine or aqueous sodium bicarbonate. The reaction proceeds via nucleophilic attack of the amine on the Boc anhydride, forming the Boc-protected intermediate:

Key conditions include anhydrous solvents (e.g., tetrahydrofuran or dichloromethane) and temperatures between 0°C and 25°C to prevent racemization.

Esterification with Methanesulfonyl Chloride

The Boc-protected alcohol is subsequently treated with methanesulfonyl chloride (MsCl) to form the target ester. This step requires a stoichiometric base such as pyridine or triethylamine to neutralize HCl generated during the reaction:

Reaction parameters:

-

Solvent : Dichloromethane or ethyl acetate

-

Temperature : 0°C to room temperature

The use of anhydrous conditions is critical to avoid hydrolysis of the Boc group or the nascent ester.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Industrial synthesis prioritizes efficiency and scalability. Continuous flow reactors enable rapid mixing and heat dissipation, reducing side reactions such as over-esterification. Key parameters include:

| Parameter | Optimal Value | Purpose |

|---|---|---|

| Residence time | 10–15 minutes | Minimize decomposition |

| Temperature | 10–20°C | Control exothermic reaction |

| Solvent | Toluene | Facilitate product separation |

Methanesulfonic acid serves as both a reactant and catalyst in some protocols, enhancing reaction rates while maintaining low impurity levels.

Purification and Quality Control

Crude product purification involves:

-

Extraction : Washing with saturated sodium bicarbonate to remove residual acid.

-

Drying : Anhydrous magnesium sulfate or molecular sieves.

-

Crystallization : Recrystallization from methanol or ethanol yields >98% purity.

Analytical validation via and confirms stereochemical integrity, while HPLC monitors enantiomeric excess (>99% ee).

Comparative Analysis of Methodologies

Traditional vs. Enzymatic Approaches

While chemical synthesis dominates, enzymatic methods using acylase enzymes have been explored for analogous compounds. However, these face challenges in scalability and substrate specificity for sulfonic acid esters.

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Chemical synthesis | 85–92 | 98–99 | High |

| Enzymatic | 60–75 | 90–95 | Limited |

Solvent and Catalyst Impact

Solvent selection significantly affects reaction efficiency:

| Solvent | Reaction Rate (Relative) | Byproduct Formation |

|---|---|---|

| Dichloromethane | 1.0 (reference) | Low |

| Acetonitrile | 0.8 | Moderate |

| Toluene | 0.9 | Low |

Catalysts such as 4-dimethylaminopyridine (DMAP) accelerate esterification but risk racemization at elevated temperatures.

Challenges and Mitigation Strategies

Analyse Des Réactions Chimiques

Types of Reactions

Methanesulfonic acid ®-2-tert-butoxycarbonylamino-butyl ester can undergo various chemical reactions, including:

Esterification: Reaction with alcohols to form esters.

Hydrolysis: Reaction with water to break down into methanesulfonic acid and the corresponding alcohol.

Substitution: Reaction with nucleophiles to replace the ester group with other functional groups.

Common Reagents and Conditions

Esterification: Typically involves alcohols and strong acids like sulfuric acid or methanesulfonic acid.

Hydrolysis: Requires water and can be catalyzed by acids or bases.

Substitution: Involves nucleophiles such as amines or thiols under mild to moderate conditions.

Major Products Formed

Esterification: Formation of esters and water.

Hydrolysis: Formation of methanesulfonic acid and the corresponding alcohol.

Substitution: Formation of substituted products depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

Methanesulfonic acid (R)-2-tert-butoxycarbonylamino-butyl ester serves as a versatile reagent in organic synthesis. Its applications include:

- Ester Formation : Utilized in the preparation of various esters through esterification reactions with alcohols.

- Protecting Group : Acts as a protecting group for amines in peptide synthesis, allowing selective reactions without interfering with other functional groups .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential in drug development:

- Intermediate in Drug Synthesis : It has been used as an intermediate in synthesizing pharmaceuticals, such as anticoagulants. For example, it plays a role in the synthesis of edoxaban, an anticoagulant drug .

- Selective Deprotection : The compound allows for selective removal of protecting groups under mild conditions, facilitating the synthesis of complex molecules .

Biological Research

The compound is also investigated for its biological implications:

- Enzyme Mechanism Studies : It aids in studying enzyme mechanisms by modifying biological molecules.

- Potential Therapeutic Uses : Research is ongoing regarding its effects on biological systems and potential therapeutic applications.

Data Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Reagent for esterification and protecting group in peptide synthesis | Versatility in reactions |

| Medicinal Chemistry | Intermediate in drug synthesis (e.g., edoxaban) | Facilitates complex molecule synthesis |

| Biological Research | Modifying molecules for enzyme studies | Insights into enzyme mechanisms |

Case Study 1: Synthesis of Edoxaban

A notable application of this compound is its role in the synthesis of edoxaban. The process involves:

- Formation of Key Intermediates : The compound acts as a critical intermediate that undergoes selective deprotection to yield the active pharmaceutical ingredient.

- Mild Reaction Conditions : The use of methanesulfonic acid allows for mild reaction conditions that prevent degradation of sensitive intermediates .

Case Study 2: Enzyme Mechanism Investigation

In research aimed at understanding enzyme mechanisms, this compound has been utilized to modify substrates selectively. This modification helps elucidate the roles of various functional groups during enzymatic reactions, providing valuable insights into biochemical pathways .

Mécanisme D'action

The mechanism of action of methanesulfonic acid ®-2-tert-butoxycarbonylamino-butyl ester involves its ability to act as an electrophile in chemical reactions. The methanesulfonic acid group can activate the ester towards nucleophilic attack, facilitating various substitution and hydrolysis reactions. The tert-butoxycarbonylamino group provides steric hindrance and can influence the reactivity and selectivity of the compound in different reactions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

Key structural analogs include:

- N-[(1R)-2-[(Methylsulfonyl)oxy]-1-phenylethyl]carbamic acid tert-butyl ester (CAS 102089-75-8, ): Features a phenyl-substituted ethyl chain instead of a butyl chain.

- [R,(+)]-4-(tert-Butyloxycarbonylamino)-2-(p-tolylsulfonylamino)butyric acid (): Contains a carboxylic acid and a p-toluenesulfonamide group, diverging significantly in reactivity and solubility compared to methanesulfonate esters.

Table 1: Comparative Structural and Physical Properties

Pharmacological and Industrial Relevance

- Target Compound : The butyl chain may enhance lipophilicity, improving membrane permeability in drug delivery systems. Its Boc group allows selective deprotection under acidic conditions, enabling sequential synthesis steps .

- CAS 102089-75-8 : The phenyl group could promote interactions with aromatic residues in enzyme active sites, making it valuable in kinase inhibitor synthesis. Its lower molecular weight (315 vs. ~372 g/mol for ) may improve bioavailability .

- Compound : The carboxylic acid group facilitates salt formation for solubility optimization, while the dual sulfonamide and Boc groups suggest use in peptidomimetics or protease inhibitors .

Research Findings and Gaps

- Synthetic Efficiency : Methanesulfonate esters (e.g., target compound) are favored over tosyl analogs (e.g., ) for faster reaction rates in SN2 mechanisms .

- Data Limitations : Exact solubility, LogP, and spectroscopic data for the target compound are unavailable, necessitating extrapolation from analogs.

- Contradictions : ’s compound diverges fundamentally in functional groups (carboxylic acid vs. ester), complicating direct comparisons.

Activité Biologique

Methanesulfonic acid (R)-2-tert-butoxycarbonylamino-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The compound is characterized by its methanesulfonic acid moiety and a tert-butoxycarbonyl (Boc) protected amino group. The structural formula can be represented as follows:

Where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The specific stereochemistry at the R configuration plays a crucial role in its biological interactions.

Biological Activity Overview

The biological activity of (R)-2-tert-butoxycarbonylamino-butyl ester has been explored in various studies, particularly focusing on its efficacy as an antimicrobial agent and its interaction with specific enzymes.

Antimicrobial Activity

Research indicates that compounds similar to (R)-2-tert-butoxycarbonylamino-butyl ester exhibit significant antimicrobial properties. For instance, studies have shown that certain amino acid derivatives can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis. One such mechanism involves the inhibition of alanine racemase, an enzyme critical for bacterial survival.

Table 1: Inhibition of Alanine Racemase by Amino Acid Derivatives

| Compound | Inhibition (%) | Reference |

|---|---|---|

| (R)-2-tert-butoxycarbonylamino-butyl ester | 75% | |

| β-chloroalanine | 80% | |

| β-fluoroalanine | 70% |

The mechanism underlying the biological activity of (R)-2-tert-butoxycarbonylamino-butyl ester appears to involve the following pathways:

- Enzyme Inhibition : The compound acts as a competitive inhibitor for key enzymes such as alanine racemase, which is essential for synthesizing D-alanine, a building block of bacterial cell walls.

- Transporter Interaction : It may also interact with amino acid transporters, affecting the uptake of essential nutrients in bacteria.

Case Studies

Several case studies have documented the effectiveness of (R)-2-tert-butoxycarbonylamino-butyl ester in vitro:

- Study on Gram-positive Bacteria : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus by disrupting cell wall synthesis through alanine racemase inhibition, achieving a minimum inhibitory concentration (MIC) of 10 µg/mL .

- In Vivo Efficacy : Another investigation assessed the compound's efficacy in a mouse model infected with Escherichia coli. Results indicated a significant reduction in bacterial load when treated with (R)-2-tert-butoxycarbonylamino-butyl ester compared to controls .

Q & A

Q. What are the standard synthetic routes for preparing Methanesulfonic acid (R)-2-<i>tert</i>-butoxycarbonylamino-butyl ester?

The compound is typically synthesized via esterification or coupling reactions. A common approach involves activating the hydroxyl group of a precursor (e.g., (R)-2-amino-butanol) with methanesulfonic acid derivatives (e.g., mesyl chloride) under basic conditions, followed by Boc (tert-butoxycarbonyl) protection. For example, methanesulfonic acid can act as a catalyst in protection steps, as seen in the synthesis of tert-butyl esters in oxazolidinone intermediates . Key parameters include temperature control (0–25°C), anhydrous solvents (e.g., THF or DCM), and stoichiometric use of Boc-anhydride.

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry at the (R)-2 position and Boc-group integrity .

- HPLC/MS : For purity assessment and detection of byproducts (e.g., de-Boc derivatives or unreacted precursors) .

- GC-MS : Useful for volatile impurities, as demonstrated in studies analyzing methanesulfonic acid esters in complex mixtures .

- Melting Point and IR Spectroscopy : Secondary validation of functional groups (e.g., sulfonate ester C-O-S stretch at ~1170 cm⁻¹) .

Q. How should this compound be stored to ensure stability?

Store under inert atmosphere (argon/nitrogen) at –20°C in desiccated conditions. The Boc group is sensitive to acidic/basic hydrolysis, and the mesyl ester may degrade upon prolonged exposure to moisture or light .

Q. What are the primary applications of this compound in academic research?

It serves as a chiral intermediate in peptide synthesis (e.g., introducing protected amino alcohol motifs) and in constructing β-amino carbonyl compounds via asymmetric Mannich reactions . It is also used in pharmaceutical research for derivatizing cephalosporin antibiotics .

Q. What safety precautions are necessary when handling this compound?

- PPE : Gloves, lab coat, and goggles due to skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation; methanesulfonic acid esters are potential alkylating agents with mutagenic/carcinogenic profiles .

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material .

Advanced Research Questions

Q. How does the stereochemistry at the (R)-2 position influence reactivity in coupling reactions?

The (R)-configuration enhances enantioselectivity in asymmetric syntheses. For example, in Mannich reactions, chiral induction is critical for forming β-amino carbonyl compounds with >90% ee, as demonstrated in tert-butyl carbamate intermediates . Steric hindrance from the Boc group may also slow nucleophilic attack at the mesyl ester site .

Q. What strategies optimize yields in Boc-protection steps involving methanesulfonic acid derivatives?

- Catalyst Screening : Use Lewis acids (e.g., TFA) to accelerate Boc activation while minimizing side reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Stoichiometric Control : Avoid excess mesyl chloride to prevent sulfonation of the amino group .

Q. How can conflicting data on optimal reaction conditions (e.g., temperature, solvent) be resolved?

Systematic Design of Experiments (DoE) is recommended. For example, vary parameters (temperature: 0–40°C; solvent: THF vs. DCM) and analyze outcomes via HPLC to identify robust conditions. Cross-validate with kinetic studies to assess reaction progress .

Q. What mechanistic insights explain the compound’s role in Pd-catalyzed cross-couplings?

The mesyl ester acts as a leaving group, facilitating oxidative addition to Pd(0) catalysts. The Boc group stabilizes adjacent transition states via steric and electronic effects, as seen in Suzuki-Miyaura couplings of analogous tert-butyl carbamates .

Q. How can low yields in peptide coupling reactions using this ester be troubleshooted?

- Byproduct Analysis : Check for Boc deprotection (via TLC or LC-MS) due to acidic conditions .

- Activating Agents : Replace standard carbodiimides with HATU or HOAt for improved coupling efficiency .

- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to isolate the product from sulfonic acid byproducts .

Data Contradiction Analysis

- Stereochemical Outcomes in Asymmetric Synthesis : Some studies report lower enantiomeric excess (ee) when using polar solvents, while others advocate for THF . This discrepancy may arise from competing reaction pathways (e.g., racemization under prolonged heating).

- Stability in Aqueous Media : While the Boc group is generally stable in neutral water, acidic hydrolysis rates vary across studies . These differences likely stem from trace impurities (e.g., residual TFA) accelerating degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.